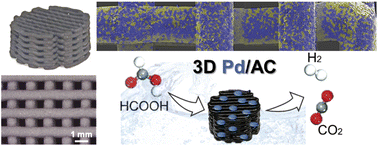3D-printed palladium/activated carbon-based catalysts for the dehydrogenation of formic acid as a hydrogen carrier†
Journal of Materials Chemistry A Pub Date: 2023-10-20 DOI: 10.1039/D3TA05644A
Abstract
The development of structured catalyst supports to promote chemical process intensification is of great interest, and porous activated carbon (AC) is an excellent material to overcome this challenge. In addition, the current increasing hydrogen demand and its limitations in terms of transportation and storage require the development of novel approaches for the application of hydrogen. In this study, highly porous and robust 3D-printed patterned AC-based architectures were additive manufactured using the direct ink writing technology. Different AC inks containing a boehmite gel with no organic additives were rheologically characterized to select the most suitable ink for building AC supports, which were thermally treated to promote solid–solid contacts and increase their robustness (strength of ∼0.5 MPa) while maintaining a high porosity (86%). Subsequently, the AC supports were impregnated with a 5 wt% palladium (Pd) precursor to develop a 3D Pd/AC catalyst, which could generate hydrogen via the dehydrogenation of formic acid (FA), a very promising liquid organic hydrogen carrier, in a fixed-bed reactor. These 3D catalysts produced CO-free hydrogen from FA under ambient conditions with an FA conversion of 81% and hydrogen flow rate of 6 mL min−1. Furthermore, the long-term experiments in continuous mode operation showcased their good catalytic stability and recyclability. These results demonstrate that 3D Pd/AC catalysts exhibit a great potential to develop a new technology using FA as hydrogen carrier.


Recommended Literature
- [1] 3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
- [2] Structural design of graphene for use in electrochemical energy storage devices†
- [3] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [4] Extensional viscosity of copper nanowire suspensions in an aqueous polymer solution
- [5] An efficient [3+2] annulation for the asymmetric synthesis of densely-functionalized pyrrolidinones and γ-butenolides†
- [6] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [7] Front cover
- [8] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [9] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [10] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator










